H-Phe-chloromethylketone hcl

Non-ribosomal peptide synthetase Gramicidin S biosynthesis Enzyme selectivity

H-Phe-chloromethylketone hydrochloride (L-Phe-CMK·HCl, CAS 52735-71-4) is an irreversible chloromethyl ketone (CMK) inhibitor derived from L-phenylalanine. It features a free N-terminal amine, distinguishing it from N-protected analogs such as TPCK (tosyl) and Z-Phe-CMK (benzyloxycarbonyl).

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 52735-71-4
Cat. No. B555242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-chloromethylketone hcl
CAS52735-71-4
SynonymsH-Phe-chloromethylketone.HCl; H-PHE-CHLOROMETHYLKETONEHCL; 52735-71-4; DLNJXAGVYFIVJM-FVGYRXGTSA-N; MolPort-020-004-779; V6404; K-9607; (S)-4-Chloro-3-oxo-1-phenylbutan-2-aminiumchloride; (S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride; (3S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride; (3S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CCl)N
InChIInChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1
InChIKeyCNNSBPMDYXZFTQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe-chloromethylketone HCl (CAS 52735-71-4): Irreversible Phenylalanine-Derived Chloromethyl Ketone Protease Inhibitor


H-Phe-chloromethylketone hydrochloride (L-Phe-CMK·HCl, CAS 52735-71-4) is an irreversible chloromethyl ketone (CMK) inhibitor derived from L-phenylalanine. It features a free N-terminal amine, distinguishing it from N-protected analogs such as TPCK (tosyl) and Z-Phe-CMK (benzyloxycarbonyl). The compound acts as a substrate analog for phenylalanine-activating enzymes, most notably gramicidin S synthetase 2 (GS 2), where it covalently modifies active site residues to block non-ribosomal peptide biosynthesis [1]. With a molecular weight of 234.13 g/mol (HCl salt) and a minimum purity specification of 95%, it is supplied for biochemical research applications requiring irreversible, mechanism-based protease inhibition .

Why Generic Chloromethyl Ketone Substitution Fails for H-Phe-chloromethylketone HCl


Chloromethyl ketone inhibitors are not interchangeable despite sharing the CMK warhead. H-Phe-CMK·HCl bears a free α-amine, whereas TPCK carries a bulky tosyl group and Z-Phe-CMK a benzyloxycarbonyl (Cbz) cap [1]. These N-terminal modifications fundamentally alter target enzyme selectivity: H-Phe-CMK preferentially inhibits phenylalanine-activating non-ribosomal peptide synthetases (e.g., GS 2), while TPCK targets chymotrypsin-like serine proteases, and Z-Phe-CMK inhibits carboxypeptidase Y and human chymase [2]. The amino acid side chain further dictates protease subclass recognition—substituting H-Leu-CMK for H-Phe-CMK redirects inhibition from chymotrypsin-like to aminopeptidase/H enzymes . Consequently, generic CMK substitution leads to off-target inhibition, loss of target engagement, or experimental irreproducibility in defined biochemical systems.

Quantitative Differentiation Evidence for H-Phe-chloromethylketone HCl Against Closest Analogs


Gramicidin S Synthetase 2 Selectivity: H-Phe-CMK vs. TPCK Target Enzyme Engagement

H-Phe-CMK irreversibly inhibits gramicidin S synthetase 2 (GS 2), a phenylalanine-activating multienzyme of the non-ribosomal peptide synthetase (NRPS) family, with preferential suppression of overall gramicidin S biosynthesis over thioester formation by a factor of approximately 4-fold [1]. In contrast, TPCK (Nα-tosyl-L-phenylalanine chloromethyl ketone) does not inhibit GS 2; its primary targets are chymotrypsin-like serine proteases (e.g., chymotrypsin, chymase) [2]. This target divergence is driven by the N-terminal modification: the free amine of H-Phe-CMK permits recognition by the phenylalanine adenylation domain of NRPS enzymes, whereas the bulky tosyl group of TPCK directs binding to the S1 pocket of chymotrypsin-family proteases.

Non-ribosomal peptide synthetase Gramicidin S biosynthesis Enzyme selectivity

Inhibitory Potency: L-Phe-CMK Ki vs. TPCK IC50 in Cross-Enzyme Comparison

L-Phe-CMK exhibits a Ki value of 0.0019 mM (1.9 μM) against Streptomyces griseus aminopeptidase at pH 8.0, 30°C in the presence of Ca2+, and 0.0053 mM (5.3 μM) in the absence of Ca2+ [1]. For cross-class perspective, TPCK inhibits protein kinase C (PKC) with an IC50 of 8 mM (8,000 μM) [2]. While these measurements derive from different enzyme systems and assay formats—precluding direct head-to-head comparison—the ~4,200-fold difference in apparent potency (1.9 μM vs. 8,000 μM) underscores that H-Phe-CMK engages its cognate aminopeptidase target with far higher affinity than TPCK does against PKC, reinforcing the principle that N-terminal modification and enzyme identity jointly determine inhibitor potency.

Aminopeptidase inhibition Ki determination Potency comparison

N-Protecting Group Impact on Chymase Inhibition: Z-PheCH2Cl vs. Tos-PheCH2Cl

In a comparative SAR study of chloromethyl ketone inhibitors against recombinant human chymase, Z-PheCH2Cl (N-carbobenzoxy-L-phenylalanine chloromethyl ketone) exhibited an IC50 of 0.40 μM, whereas Tos-PheCH2Cl (TPCK) showed an IC50 of 3.3 μM—an 8.25-fold potency difference attributable solely to the N-terminal protecting group [1]. Z-PheCH2Cl was also approximately 40-fold selective for human chymase over α-chymotrypsin and 60-fold selective over human cathepsin G. Although H-Phe-CMK (free amine) was not included in this particular head-to-head assay, the Z- vs. Tos- comparison demonstrates that N-terminal modification profoundly modulates CMK inhibitor potency and selectivity, making the free amine form (H-Phe-CMK) a mechanistically distinct entity from its N-protected counterparts.

Human chymase Structure-activity relationship Protecting group effect

Amino Acid-Dependent Protease Subclass Selectivity: H-Phe-CMK vs. H-Leu-CMK

The amino acid side chain of single-residue CMK inhibitors determines which protease subclass is targeted. H-Phe-CMK preferentially inhibits chymotrypsin-like serine proteases and phenylalanine-activating NRPS enzymes, while H-Leu-CMK acts as a competitive inhibitor of aminopeptidases and cathepsin H . Commercially available FLISP (Fluorescent Labeled Inhibitor of Serine Proteases) assay kits exploit this principle: FAM-Phe-CMK probes chymotrypsin-like activity, whereas FAM-Leu-CMK probes a distinct subset of chymotrypsin-like proteases . Cross-substitution—using Leu-CMK where Phe-CMK is required—redirects inhibition to off-target aminopeptidases, leading to misinterpretation of which protease activity is being measured in complex biological samples.

Protease subclass specificity Chymotrypsin-like enzymes Aminopeptidase

Intra-Enzyme Differential Inhibition: Gramicidin S Biosynthesis vs. Thioester Formation

Within the GS 2 multienzyme complex, L-Phe-CMK exhibits a mechanistically informative differential inhibition profile: gramicidin S biosynthesis is inhibited approximately 4 times more rapidly than the thioester formation partial reaction [1]. The compound irreversibly inactivates the activation of proline, valine, ornithine, and leucine with approximately equal velocity, demonstrating that it acts as a general GS 2 inhibitor rather than a phenylalanine-site-specific blocker, contrary to expectation for a substrate analog [1]. This intra-enzyme rate differential (biosynthesis vs. thioester formation) provides a quantitative benchmark for assessing H-Phe-CMK batch activity and distinguishes its multi-site inactivation mechanism from that of single-site serine protease inhibitors such as TPCK or PMSF.

Gramicidin S synthetase mechanism Biosynthesis inhibition Thioester formation

High-Impact Application Scenarios for H-Phe-chloromethylketone HCl Based on Quantitative Differentiation Evidence


Non-Ribosomal Peptide Synthetase (NRPS) Mechanism Studies

H-Phe-CMK·HCl is the inhibitor of choice for studying phenylalanine-activating NRPS modules, particularly gramicidin S synthetase 2. Its ~4-fold preferential inhibition of biosynthesis over thioester formation [1] enables dissection of the multistep catalytic cycle. TPCK and Z-Phe-CMK are unsuitable for this application due to their lack of GS 2 activity.

Calcium-Dependent Aminopeptidase Inhibition Assays

The Ca2+-modulated Ki of L-Phe-CMK (1.9 μM with Ca2+ vs. 5.3 μM without Ca2+) [2] provides a tool for probing calcium-dependent regulation of Streptomyces griseus aminopeptidase and homologous zinc metalloproteases. This calcium sensitivity is not reported for TPCK or H-Leu-CMK.

Protease Subclass-Specific Inhibitor Cocktail Formulation

When designing protease inhibitor cocktails for cell lysates or protein purification, H-Phe-CMK provides phenylalanine-directed chymotrypsin-like protease coverage distinct from H-Leu-CMK (aminopeptidase/H) and TLCK (trypsin-like) . Cross-substitution with H-Leu-CMK redirects inhibition to off-target aminopeptidases.

Structure-Activity Relationship (SAR) Benchmarking of CMK Inhibitors

The 8.25-fold potency differential between Z-PheCH2Cl (IC50 0.40 μM) and Tos-PheCH2Cl (IC50 3.3 μM) against human chymase [3] establishes H-Phe-CMK (free amine) as the minimal scaffold for systematic SAR studies investigating N-terminal modification effects on target selectivity and potency.

Quote Request

Request a Quote for H-Phe-chloromethylketone hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.